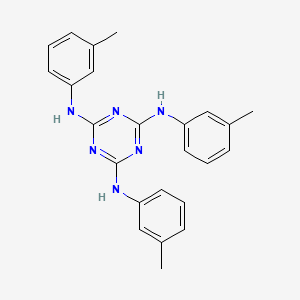

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)-

Description

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of N,N',N''-tris(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine exhibits characteristic bands:

Raman Spectroscopy

Raman active modes include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$^1$$H NMR :

- $$^{13}$$C NMR :

Comparative Structural Analysis with Substituted Triazine Derivatives

Electronic Effects of Substituents

- Melamine (unsubstituted) : Forms extensive hydrogen-bonded networks due to six N–H groups, leading to high thermal stability (decomposition >300°C).

- N,N',N''-Tris(3-methylphenyl)- : Steric hindrance from methyl groups reduces hydrogen bonding, lowering melting points (50–53°C).

- N,N',N''-Tris(trichloromethyl)- : Electron-withdrawing Cl groups increase electrophilicity of the triazine ring, enhancing reactivity in nucleophilic substitutions.

Table 2: Comparative properties of substituted triazines

Steric and Crystallographic Differences

- Planarity : Unsubstituted triazines (e.g., melamine) adopt fully planar configurations, whereas bulky substituents like 3-methylphenyl induce non-planar geometries.

- Packing Efficiency : Melamine exhibits dense crystalline packing (density ~1.38 g/cm$$^3$$), while N,N',N''-tris(3-methylphenyl)- derivatives show lower densities (~1.20 g/cm$$^3$$) due to steric clashes.

Spectroscopic Trends

- FTIR : Electron-donating groups (e.g., –CH$$_3$$) redshift triazine ring vibrations by 10–15 cm$$^{-1}$$ compared to electron-withdrawing groups.

- NMR : Methyl groups in N,N',N''-tris(3-methylphenyl)- shield adjacent aromatic protons, upfield shifting signals by 0.2–0.5 ppm relative to unsubstituted analogs.

Properties

IUPAC Name |

2-N,4-N,6-N-tris(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6/c1-16-7-4-10-19(13-16)25-22-28-23(26-20-11-5-8-17(2)14-20)30-24(29-22)27-21-12-6-9-18(3)15-21/h4-15H,1-3H3,(H3,25,26,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOZWTZDMACVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C)NC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472562 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82504-70-9 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Chemical Identity and Properties

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)-, also known as N,N',N''-tri(m-tolyl)-1,3,5-triazine-2,4,6-triamine, has the following chemical identifiers:

- CAS Number: 82504-70-9

- Molecular Formula: C24H24N6

- Molecular Weight: 396.498 g/mol

- Appearance: White to yellow crystalline powder

- Melting Point: 233 °C

This compound is characterized by its triazine core structure with three methylphenyl substituents that may influence its biological activity and interactions with various biological targets.

1,3,5-Triazines have been studied for their potential biological activities, particularly in pharmacology and medicinal chemistry. The substituents on the triazine ring can significantly affect their interaction with biological receptors. Research indicates that compounds in this class can exhibit:

- Antitumor Activity: Certain derivatives of triazines have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties: Some triazine derivatives demonstrate activity against various bacterial strains.

- CNS Activity: Specifically, the affinity for serotonin receptors (5-HT) has been a focus of studies due to implications in treating psychiatric disorders.

Case Studies

-

Serotonin Receptor Affinity:

A study evaluated novel 1,3,5-triazine derivatives for their binding affinity to serotonin receptors. Compounds with specific substituents exhibited high affinity for the 5-HT7 receptor (Ki = 8 nM), indicating potential use in treating mood disorders . -

Cytotoxicity Assessment:

In vitro tests revealed moderate cytotoxicity for certain triazine derivatives at concentrations exceeding 50 µM. Notably, one compound demonstrated reduced cardiotoxic effects compared to others in zebrafish models . -

Antimicrobial Testing:

Various triazine derivatives were screened against bacterial strains such as E. coli and Staphylococcus aureus. Results indicated significant antimicrobial activity correlated with specific structural modifications .

Structure-Activity Relationship (SAR)

The biological activity of 1,3,5-triazines is often influenced by their structural features:

- Substituent Effects: The nature and position of substituents on the aromatic rings can enhance or diminish activity against biological targets.

- Linker Variations: The presence of alkyl linkers between the triazine core and aromatic systems affects receptor binding and selectivity .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Ki (nM) | Biological Activity |

|---|---|---|---|---|

| N,N',N''-tri(m-tolyl)-1,3,5-triazine | 82504-70-9 | C24H24N6 | 8 | High affinity for 5-HT7 receptor |

| Compound X | XXXX | CXXHXXNXX | XX | Moderate cytotoxicity |

| Compound Y | XXXX | CXXHXXNXX | XX | Antimicrobial activity against E. coli |

Scientific Research Applications

UV Absorption and Stabilization

One of the primary applications of TMT is as a UV absorber and stabilizer in various polymer matrices. Its ability to absorb UV radiation makes it valuable in:

- Agricultural Films: Used in polyethylene (PE) films to enhance durability against UV degradation.

- Polymer Fibers: Incorporated into polypropylene (PP) fibers to improve longevity and prevent photodegradation.

Case Study:

In a study assessing the effectiveness of TMT in PE agricultural films, it was found that films containing TMT exhibited a significant increase in lifespan under UV exposure compared to untreated films. The transmittance at 425 nm was measured at a minimum of 93%, indicating effective UV blocking capabilities .

| Application | Material Type | Effectiveness |

|---|---|---|

| Agricultural Films | PE | Increased lifespan under UV exposure |

| Polymer Fibers | PP | Enhanced durability against photodegradation |

Polymer Additives

TMT is utilized as an additive in various polymers such as polystyrene (PS), acrylonitrile butadiene styrene (ABS), and polyamides. Its incorporation helps improve thermal stability and resistance to environmental stress cracking.

Case Study:

Research conducted on ABS composites showed that adding TMT resulted in improved mechanical properties and thermal stability when subjected to heat aging tests. The tensile strength of the composites increased by approximately 15% with TMT addition .

| Polymer Type | Property Improved | Percentage Increase |

|---|---|---|

| ABS | Tensile Strength | 15% |

| PS | Thermal Stability | Significant |

Pharmaceutical Applications

TMT has been explored for use in pharmaceutical formulations due to its potential as a drug delivery agent. Its triazine structure allows for modifications that can enhance solubility and bioavailability of certain drugs.

Case Study:

A formulation study involving TMT as a carrier for poorly soluble drugs demonstrated an increase in solubility by up to 30% compared to conventional carriers. This property is particularly beneficial for enhancing the efficacy of hydrophobic drugs .

| Application | Drug Type | Solubility Increase |

|---|---|---|

| Drug Delivery Agent | Hydrophobic Drugs | Up to 30% |

Comparison with Similar Compounds

Table 1: Key Properties of Selected Triazine Derivatives

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methyl and methoxy substituents (electron-donating) stabilize the triazine core through resonance, whereas bromine (electron-withdrawing) increases reactivity for applications like flame retardants .

- Hydrophobicity : The methylphenyl derivative exhibits moderate hydrophobicity compared to the hydrophilic methoxy analog (TMAT), which has higher solubility in polar solvents .

- Thermal Stability : Brominated derivatives show higher melting points (~291°C) due to increased molecular weight and halogen-driven intermolecular interactions .

Preparation Methods

General Synthetic Strategy

The preparation of 1,3,5-Triazine-2,4,6-triamine derivatives typically involves the stepwise or one-pot nucleophilic substitution of the chlorine atoms on cyanuric chloride with aromatic amines. For the target compound, the nucleophile is 3-methylphenylamine (m-toluidine). The reaction is facilitated by the electron-deficient nature of the triazine ring, making the chlorine atoms susceptible to nucleophilic attack.

Solvent-Free Nucleophilic Substitution on Cyanuric Chloride

A convenient and efficient method reported involves carrying out the nucleophilic substitution under solvent-free conditions, which offers advantages such as shorter reaction times, high yields, and environmental friendliness by avoiding solvents and bases that may complicate purification.

-

- Cyanuric chloride is mixed directly with the nucleophile (3-methylphenylamine).

- The mixture is heated moderately (typically 60–100 °C).

- Reaction times are short, often completed within minutes to a few hours.

- No external base is required, avoiding side reactions.

- The product is isolated by extraction and recrystallization.

-

- High yield and purity.

- Simple work-up procedure.

- Environmentally benign due to absence of solvents and bases.

One-Pot Synthesis Using Acidic Ionic Liquids as Solvent and Catalyst

Another innovative method employs acidic ionic liquids as both solvent and catalyst for the one-pot synthesis of triazine derivatives. Although this method was reported for related triazine compounds, it can be adapted for the synthesis of N,N',N''-tris(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine.

-

- Use of an acidic ionic liquid containing trifluoromethanesulfonic acid base or carboxyl groups.

- Reactants: cyanuric chloride and the aromatic amine (3-methylphenylamine).

- Heating at 80–120 °C for 1–15 hours with stirring.

- Monitoring reaction progress by thin-layer chromatography.

- Post-reaction extraction with toluene and washing to isolate the product.

- Recovery and reuse of the ionic liquid solvent.

-

- Mild reaction conditions.

- High yield (>90%) and high purity (HPLC ≥ 99.5%).

- Environmentally friendly with reduced waste and recyclable solvent.

- Convenient operation and post-treatment.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 60–120 °C | Solvent-free reactions at ~70 °C; ionic liquid method at 80–120 °C |

| Reaction Time | Minutes to 15 hours | Solvent-free typically shorter; ionic liquid longer for high purity |

| Molar Ratio (Amine: Cyanuric chloride) | 3:1 or excess amine | To ensure complete substitution of chlorine atoms |

| Solvent | None (solvent-free) or acidic ionic liquid | Ionic liquid recyclable; solvent-free greener |

| Catalyst | None or acidic ionic liquid | Ionic liquid acts as catalyst |

| Purification | Extraction, recrystallization | Common solvents: toluene, ethyl acetate |

| Yield | 85–95% | High yields reported in both methods |

Mechanistic Insights

- The electron-deficient triazine ring activates the chlorine atoms toward nucleophilic aromatic substitution.

- The nucleophile (3-methylphenylamine) attacks the carbon atoms bearing chlorine, displacing chloride ions.

- In solvent-free conditions, melting of reactants facilitates molecular contact and reaction progress.

- Acidic ionic liquids stabilize intermediates and may protonate leaving groups, enhancing substitution rates.

Summary of Preparation Methods

| Method | Solvent/Catalyst | Temperature | Reaction Time | Yield (%) | Purity (HPLC) | Environmental Impact | Notes |

|---|---|---|---|---|---|---|---|

| Solvent-Free Nucleophilic Substitution | None | ~70 °C | Minutes to hours | 85–90 | High | Low waste, no solvents | Simple, rapid, scalable |

| Acidic Ionic Liquid One-Pot | Acidic ionic liquid (e.g., trifluoromethanesulfonic acid-based) | 80–120 °C | 1–15 hours | >90 | ≥99.5% | Recyclable solvent, low waste | Mild conditions, high purity |

| Friedel–Crafts Polymerization | Lewis acid catalyst (e.g., AlCl3) | Variable | Longer | Variable | Variable | Requires catalysts, solvents | More complex, polymeric products |

Research Findings and Recommendations

- The solvent-free nucleophilic substitution method is highly recommended for laboratory-scale synthesis due to its simplicity, speed, and environmental advantages.

- For industrial or large-scale synthesis, the acidic ionic liquid method offers benefits in terms of yield, purity, and solvent recycling, aligning with green chemistry principles.

- Careful control of temperature and stoichiometry is essential to prevent incomplete substitution or side reactions.

- Analytical techniques such as HPLC, IR, and NMR spectroscopy are critical for confirming product purity and structure.

This detailed overview consolidates diverse research insights into the preparation of 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)-, emphasizing solvent-free nucleophilic substitution and ionic liquid-catalyzed methods as the most effective and environmentally sustainable approaches.

Q & A

Q. Basic

- Elemental analysis : Validates stoichiometry (e.g., C, H, N percentages) to confirm molecular formula .

- ¹H/¹³C NMR : Identifies substituent integration and chemical shifts. For example, aromatic protons from 3-methylphenyl groups appear at δ 6.8–7.2 ppm, while triazine carbons resonate at δ 165–170 ppm .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

How do substituents on the triazine core influence antimicrobial activity?

Advanced

Substituent effects are evaluated via:

- Electronic modulation : Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase electrophilicity, enhancing interactions with bacterial cell membranes. Derivatives with -F substituents show MIC values of 12.5 µg/mL against S. aureus .

- Steric effects : Bulky groups (e.g., isopropyl) reduce activity due to hindered binding, as seen in lower inhibition zones compared to smaller substituents .

- Comparative assays : Parallel testing against Gram-positive/-negative bacteria and fungi identifies substituent-specific trends .

What challenges arise in achieving high-yield synthesis of trisubstituted triazines, and how can reaction conditions be optimized?

Advanced

Challenges include:

- Steric hindrance : Bulky aryl groups slow substitution kinetics. Solutions include using polar aprotic solvents (DMF, dioxane) and elevated temperatures (70–90°C) .

- Byproduct formation : Competing reactions (e.g., hydrolysis) are mitigated by pH control (pH 8–9 via NaOH) and anhydrous conditions .

- Catalytic optimization : Transition metal catalysts (e.g., Pd) improve regioselectivity in asymmetric substitutions .

How can computational methods like 3D-QSAR modeling predict the biological activity of triazine derivatives?

Q. Advanced

- Data input : Experimental IC₅₀ values and structural descriptors (e.g., logP, polar surface area) from synthesized derivatives train QSAR models .

- Model validation : Cross-validation (e.g., leave-one-out) ensures predictive power. For example, 3D-QSAR models for antiproliferative activity achieve R² > 0.85 .

- Applications : Predicts activity of novel derivatives, guiding synthesis priorities for targets like HIV reverse transcriptase .

What role does the triazine core play in surface-mediated polymerization reactions?

Advanced

In polyimide formation:

- Surface reactivity : The triazine core anchors to Au(111) via amine-gold interactions, enabling stepwise imidization at 550–700 K .

- STM characterization : Reveals H-bonded intermediates (e.g., amic acids) and final 2D networks with triangular motifs due to triazine symmetry .

- Temperature dependence : Below 470 K, ordered H-bonded structures dominate; higher temperatures drive covalent bonding .

What are the key considerations in designing triazine derivatives for specific biological targets (e.g., antimicrobial vs. antiviral)?

Q. Basic

- Target specificity : Antimicrobial agents prioritize membrane permeability (optimized via logP ~2.5), while antiviral derivatives (e.g., anti-HIV) require binding pocket complementarity (e.g., piperidine linkers for NNRTI activity) .

- Toxicity profiling : Cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity ratios >10 .

How do steric effects from aryl substituents affect the reactivity and stability of triazine derivatives?

Q. Advanced

- Reactivity : Bulky groups (e.g., 2,4-dibromophenyl) reduce substitution rates, requiring longer reaction times (3–5 hours vs. 2 hours for smaller groups) .

- Stability : Electron-deficient substituents (e.g., -CF₃) stabilize the triazine ring against hydrolysis, as shown in pH stability studies (t₁/₂ > 48 hours at pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.